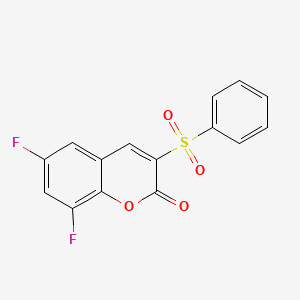

3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6,8-difluorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2O4S/c16-10-6-9-7-13(15(18)21-14(9)12(17)8-10)22(19,20)11-4-2-1-3-5-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSDGNJDYNSHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves the following steps:

Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.

Introduction of Fluorine Atoms: The fluorine atoms can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Cyclization to Form Chromenone Core: The final step involves the cyclization of the intermediate compounds to form the chromenone core under acidic or basic conditions.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzenesulfonyl group distinguishes it from other sulfonyl derivatives. For example:

- 2-(Benzylsulfanyl)-8-[(3-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one (): This purinone derivative contains a sulfanyl (-S-) group instead of a sulfonyl (-SO₂-) moiety.

- 6,8-Dibromo-2-sulfanylidene-1,3-benzoxazin-4-one (): A benzoxazinone with bromine substituents. Fluorine’s smaller size and higher electronegativity in the target compound may reduce steric hindrance and alter electronic distribution compared to bulkier bromine atoms .

Physical and Spectral Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- The high melting point of the purinone derivative () suggests strong intermolecular interactions (e.g., hydrogen bonding), whereas fluorine’s reduced steric bulk in the target compound may lower its melting point relative to brominated analogs .

- Fluorine’s electron-withdrawing effect would deshield adjacent protons in NMR, contrasting with bromine’s polarizability in the benzoxazinone .

Biological Activity

3-(Benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a chromenone core with difluoromethyl and benzenesulfonyl substituents. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

| Property | Details |

|---|---|

| Molecular Formula | C15H10F2O3S |

| Molecular Weight | 308.30 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow crystalline solid |

The biological activity of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is attributed to its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of various biological pathways. The difluoromethyl group enhances binding affinity and specificity, potentially increasing the compound's efficacy against target cells.

Antimicrobial Activity

Research indicates that 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicate that the compound has a stronger effect on Staphylococcus aureus, suggesting potential for use in treating infections caused by this pathogen.

Anticancer Activity

The anticancer potential of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has been investigated in various cancer cell lines. Studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Research Findings

In a study involving human breast cancer (MCF-7) cells, treatment with the compound resulted in:

- IC50 Value: 15 μM

- Mechanism: Induction of apoptosis via mitochondrial pathway

This suggests that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one have also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of Cytokine Production

A recent study assessed the compound's ability to reduce inflammation in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 500 |

| IL-6 | 1200 | 300 |

These results indicate a significant reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic strategies are recommended for the preparation of 3-(benzenesulfonyl)-6,8-difluoro-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromen-2-one core. For benzenesulfonyl group introduction, nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) may be employed, depending on precursor availability. Fluorination at the 6- and 8-positions can be achieved via electrophilic fluorination using Selectfluor® or deoxyfluorination reagents. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (50–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Protecting groups (e.g., benzyl or tert-butyldimethylsilyl) may be required to prevent side reactions during sulfonylation .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C | 65 | Regioselectivity control |

| Sulfonylation | Benzenesulfonyl chloride, K₂CO₃, THF | 72 | Hydrolysis of sulfonyl chloride |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for confirming fluorination at the 6- and 8-positions (δ ≈ -110 to -120 ppm for aromatic C-F). ¹H NMR should show characteristic coupling patterns for the chromen-2-one protons (e.g., doublets for H-4 and H-5).

- IR : Stretch bands for sulfonyl groups (S=O at ~1350–1300 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹).

- HRMS : Accurate mass analysis to confirm molecular formula (C₁₅H₇F₂O₃S).

- XRD : Single-crystal X-ray diffraction for absolute configuration validation (see Advanced Question 4) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin) due to structural similarity to benzenesulfonyl fluoride inhibitors like AEBSF .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

- ROS modulation : Fluorometric assays (e.g., DCFH-DA) to evaluate antioxidant/pro-oxidant effects .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise due to fluorine atoms?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (λ ≈ 0.7–1.0 Å) to resolve fluorine positions.

- Refinement in SHELXL :

- Assign anisotropic displacement parameters (ADPs) for F atoms to account for high thermal motion.

- Apply restraints (e.g., DFIX, FLAT) to stabilize sulfonyl and chromenone geometries.

- Validate using checkCIF to flag outliers (e.g., bond length/sigma > 4) .

- Challenges : Fluorine’s low electron density complicates Fourier map interpretation. Use SHELXE for phase improvement in case of weak diffraction .

Q. How can contradictions between computational (DFT) predictions and experimental reactivity data be resolved?

- Methodological Answer :

- Reevaluate Computational Models : Include solvent effects (e.g., PCM for THF/water) and dispersion corrections (e.g., D3-BJ) in DFT calculations.

- Kinetic Studies : Perform Eyring analysis (variable-temperature NMR) to compare activation energies with DFT-derived transition states.

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction pathways (e.g., sulfonate ester vs. direct sulfonylation) .

Q. What mechanistic strategies are effective in elucidating the role of the benzenesulfonyl group in pharmacological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl groups (e.g., alkylsulfonyl, pyridylsulfonyl) and compare bioactivity.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases), focusing on sulfonyl-oxygen hydrogen bonds.

- Photoaffinity Labeling : Incorporate azide or diazirine tags on the sulfonyl group to identify binding partners via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.